molecular formula C11H11NO4 B2954358 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid CAS No. 1268047-11-5

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

Cat. No.: B2954358
CAS No.: 1268047-11-5
M. Wt: 221.212
InChI Key: KABSKLUTMYWZHX-UHFFFAOYSA-N
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Description

3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is a high-value chemical scaffold in medicinal chemistry and agricultural science. Its core structure, the 1,4-benzoxazin-3-one ring system, is a privileged motif in the design of biologically active compounds. In pharmaceutical research, this compound and its derivatives, particularly the 6-chloro-substituted analog, are key intermediates in the development of potent and selective kynurenine 3-monooxygenase (KMO) inhibitors . KMO is a crucial enzyme in the kynurenine pathway, and its inhibition is a promising therapeutic strategy for a range of disorders, including acute pancreatitis, Huntington's disease, Alzheimer's disease, and other conditions mediated by inflammation and cellular toxicity . The propanoic acid side chain is integral to the biological activity, often contributing to the molecule's interaction with its target. Beyond pharmaceuticals, related 1,4-benzoxazin derivatives are established as effective herbicides, functioning by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis . This mode of action leads to the accumulation of porphyrins, causing membrane damage and rapid plant desiccation . As such, this compound serves as a versatile starting point for the synthesis of novel agrochemicals. Our product is supplied as a high-purity material, characterized to ensure consistency and reliability for your research applications. It is intended for use in laboratory investigations only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSKLUTMYWZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines and their oxo and hydroxy derivatives .

Mechanism of Action

The mechanism of action of 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid involves its interaction with molecular targets such as potassium channels and cyclooxygenase enzymes (COX-1 and COX-2). The compound’s effects are mediated through the modulation of these targets, leading to antihypertensive and anti-inflammatory outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazine and Benzoxazol Derivatives

2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS 91119-98-1)
  • Structure : Shares the dihydrobenzoxazin-3-one core but includes an acetyl group at position 6.
  • Key Differences: The acetyl substituent may reduce solubility compared to the unsubstituted propanoic acid chain in the target compound.
3-{6-Chloro-3-oxo-7-[(1R)-1-(pyridin-2-yl)ethoxy]-3,4-dihydro-2H-1,4-benzoxazin-4-yl}propanoic acid
  • Structure : Features chlorine and ethoxy-pyridinyl substituents on the benzoxazine ring.
  • Key Differences : The chloro and ethoxy groups enhance steric bulk and electron-withdrawing effects, likely influencing binding affinity.
  • Activity: Synthesized as a kynurenine 3-monooxygenase inhibitor, demonstrating the role of benzoxazine derivatives in neurological therapeutics .
[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid (CAS 893781-87-8)
  • Structure: Substitutes the propanoic acid chain with an acetic acid group linked via an oxygen atom.
  • Key Differences : Shorter chain length and ether linkage reduce hydrophobicity compared to the target compound.
  • Activity: Not specified, but the acetic acid moiety may alter pharmacokinetics .

Propanoic Acid Derivatives with Alternative Cores

Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid)
  • Structure: A phenyl ring with chloro and hydroxyl substituents linked to propanoic acid.
  • Key Differences : Lacks the benzoxazine heterocycle, relying on aromatic chlorination for bioactivity.
  • Activity : Exhibits selective antimicrobial effects against E. coli and S. aureus, highlighting the role of halogenation in enhancing antibacterial properties .
3-(Methylthio)propanoic Acid Methyl/Ethyl Esters
  • Structure: Propanoic acid esters with a methylthio (-SMe) group.
  • Key Differences : The sulfur atom and esterification reduce polarity, making these compounds volatile.
  • Activity: Found in pineapple pulp as aroma compounds, emphasizing non-therapeutic applications .

Therapeutic Potential

  • Chlorinated Phenylpropanoic Acids: Antimicrobial activity underscores the importance of halogenation in drug design .
  • Kynurenine Inhibitors : Substitutions (e.g., chloro, ethoxy) on the benzoxazine ring enhance specificity for enzyme targets .

Physicochemical Properties

Property Target Compound 3-(Methylthio)propanoic Acid Esters Chlorinated Phenylpropanoic Acids
Solubility High (carboxylic acid) Low (esterified) Moderate (polar substituents)
Volatility Low High Low
Bioactivity Enzyme inhibition Flavor compounds Antimicrobial

Biological Activity

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other relevant pharmacological effects.

  • IUPAC Name: this compound
  • Molecular Formula: C11H11NO4
  • Molecular Weight: 221.21 g/mol
  • CAS Number: 1268047-11-5

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may inhibit the growth of both bacterial and fungal pathogens effectively .

The mechanism underlying the antimicrobial activity of this compound may involve disruption of microbial cell membranes or interference with metabolic pathways. Similar compounds have shown that halogen substituents can enhance bioactivity, indicating a structure-activity relationship that warrants further investigation .

Case Studies

  • Study on Antifungal Properties : A study conducted on various benzoxazine derivatives demonstrated that those containing the oxo group exhibited enhanced antifungal activity against Candida albicans. The specific compound was noted for its low MIC values, indicating potent antifungal capabilities .
  • Antibacterial Efficacy : Another research effort focused on the antibacterial properties of similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the benzoxazine structure could lead to improved efficacy against resistant strains .

Toxicity and Safety

The compound is classified with several hazard statements:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
    These safety concerns necessitate careful handling in laboratory settings and further research into its toxicological profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis often involves microwave-assisted cyclocondensation of substituted benzoxazinone precursors with propanoic acid derivatives under solvent-free conditions. Purity validation requires HPLC (≥95% purity) combined with spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR) to confirm structural integrity. For example, microwave irradiation enhances reaction efficiency and reduces byproducts in analogous benzoxazine syntheses .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. pH-dependent stability is evaluated via UV-Vis spectroscopy in buffers (pH 1–12) over 24–72 hours. Related propanoic acid derivatives show optimal stability at neutral pH, with degradation products identified via LC-MS .

Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC50_{50} determination).
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Neuroprotective : Aβ42 aggregation inhibition (Thioflavin T assay) .
    • Solubility in DMSO (1–2 mg/mL) and PBS (1 mg/mL) must be confirmed for dose consistency .

Advanced Research Questions

Q. How can contradictory data on its biological activity across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analysis of dose-response curves, considering variables like:

  • Cell line specificity (e.g., RAW 264.7 vs. primary osteoclasts).
  • Solvent effects (residual DMSO >0.1% may artifactually suppress activity).
  • Batch-to-batch purity discrepancies (HPLC-MS validation required).
    • Reproduce key studies under standardized conditions, as seen in resolving osteoclast inhibition variability .

Q. What computational and experimental strategies elucidate its structure-activity relationship (SAR) for target optimization?

  • Methodological Answer :

  • In Silico : Molecular docking (AutoDock Vina) to predict binding affinities for targets like RANKL or Aβ42.
  • In Vitro : Synthesize analogs with modifications to the benzoxazinone ring (e.g., halogenation) or propanoic acid chain (methyl ester prodrugs).
  • SAR Validation : Compare IC50_{50} shifts in enzymatic assays. For example, methyl ester analogs of related compounds show enhanced bioavailability .

Q. What mechanistic studies are required to confirm its role in modulating oxidative stress pathways?

  • Methodological Answer :

  • ROS Scavenging : Measure reduction in DCFH-DA fluorescence in cadmium-exposed erythrocytes.
  • Enzyme Activity : Quantify catalase (CAT) and superoxide dismutase (SOD) activity restoration via spectrophotometry.
  • Membrane Integrity : Hemolysis assays (e.g., 50% protection at 500 nM in rat erythrocytes) .

Key Research Recommendations

  • Synthetic Optimization : Explore green chemistry approaches (e.g., biocatalysis) to improve yield and sustainability .
  • Pharmacokinetics : Assess blood-brain barrier penetration using in situ perfusion models, given its neuroprotective potential .
  • Toxicology : Conduct acute toxicity profiling in rodent models (LD50_{50} determination) prior to in vivo efficacy studies.

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